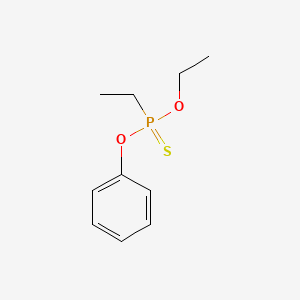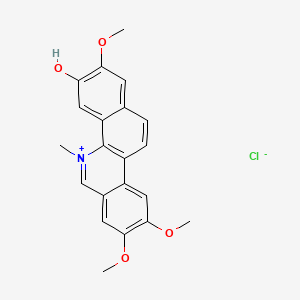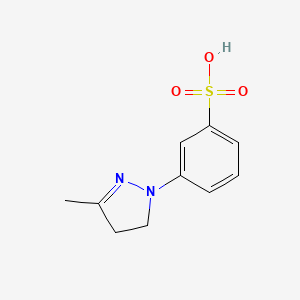
m-(4,5-Dihydro-3-methyl-1H-pyrazol-1-yl)benzenesulphonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
m-(4,5-Dihydro-3-methyl-1H-pyrazol-1-yl)benzenesulphonic acid is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of a benzenesulphonic acid group attached to a pyrazole ring, which is further substituted with a methyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of m-(4,5-Dihydro-3-methyl-1H-pyrazol-1-yl)benzenesulphonic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of aromatic aldehydes with hydrazine hydrate in the presence of acetic acid, leading to the formation of the pyrazole ring . The reaction conditions often include refluxing the mixture for several hours to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as metal-free catalysis and solvent-free conditions, can make the process more environmentally friendly .
化学反応の分析
Types of Reactions
m-(4,5-Dihydro-3-methyl-1H-pyrazol-1-yl)benzenesulphonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, amines, and various substituted pyrazole derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
m-(4,5-Dihydro-3-methyl-1H-pyrazol-1-yl)benzenesulphonic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
作用機序
The mechanism of action of m-(4,5-Dihydro-3-methyl-1H-pyrazol-1-yl)benzenesulphonic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes, leading to its antibacterial and anti-inflammatory effects. The presence of the sulfonic acid group enhances its solubility and bioavailability, allowing it to effectively reach its targets .
類似化合物との比較
Similar Compounds
1-(2’-Chloro-5’-sulfophenyl)-3-methyl-5-pyrazolone: This compound is similar in structure but contains a chloro group instead of a methyl group.
Hydrazine-coupled pyrazole derivatives: These compounds share the pyrazole core but have different substituents, leading to varied biological activities.
Uniqueness
m-(4,5-Dihydro-3-methyl-1H-pyrazol-1-yl)benzenesulphonic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzenesulphonic acid group enhances its solubility and reactivity, making it a versatile compound for various applications .
特性
CAS番号 |
85554-80-9 |
|---|---|
分子式 |
C10H12N2O3S |
分子量 |
240.28 g/mol |
IUPAC名 |
3-(5-methyl-3,4-dihydropyrazol-2-yl)benzenesulfonic acid |
InChI |
InChI=1S/C10H12N2O3S/c1-8-5-6-12(11-8)9-3-2-4-10(7-9)16(13,14)15/h2-4,7H,5-6H2,1H3,(H,13,14,15) |
InChIキー |
SEUZLZALGROLPM-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(CC1)C2=CC(=CC=C2)S(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


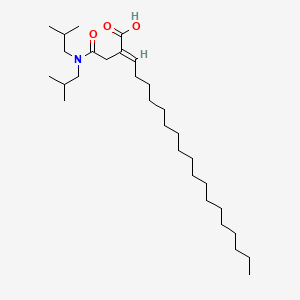
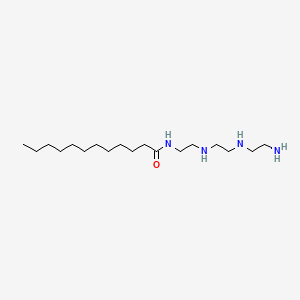
![1-[2-[[2-Chloro-4-[(4-nitrophenyl)azo]phenyl]amino]ethyl]pyridinium hydroxide](/img/structure/B12690775.png)
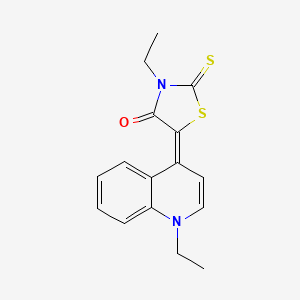
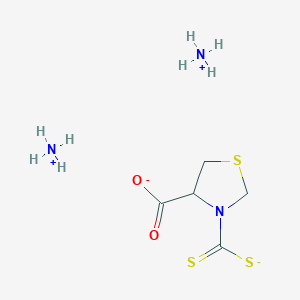
![5,6,7,8,9,10,11,12-Octahydrocyclodeca[b]pyridine](/img/structure/B12690799.png)
![2-[2-[4-[(2-Cyanoethyl)ethylamino]-O-tolyl]vinyl]-1,3,3-trimethyl-3H-indolium acetate](/img/structure/B12690800.png)
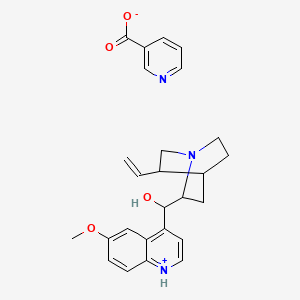
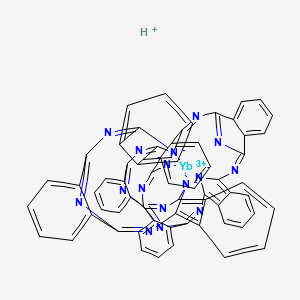

![Magnesium 2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane-3,9-diolate 3,9-dioxide](/img/structure/B12690835.png)
![Acetamide, N-[2-[ethyl(3-methylphenyl)amino]ethyl]-](/img/structure/B12690838.png)
